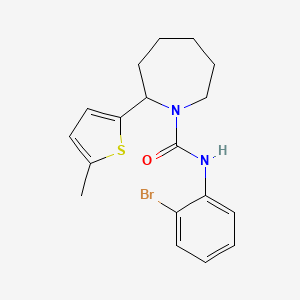![molecular formula C23H23ClN2O3S B5133730 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5133730.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide, also known as BCS-370, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide involves the inhibition of various enzymes and receptors. N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB by N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide leads to the reduction of inflammation.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and protects neurons from oxidative stress. In vivo studies have shown that N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide reduces tumor growth and inflammation, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide is its broad range of scientific research applications. N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has shown potential in cancer treatment, inflammation, and neurodegenerative diseases, making it a versatile compound for scientific research. However, one of the limitations of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide is its low solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide. One direction is to investigate the potential of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the potential of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide in other neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research can focus on developing more efficient synthesis methods for N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide to improve its yield and purity.
Synthesemethoden
The synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide involves the reaction of N-(1-phenylethyl)glycine with benzyl chloroformate in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to obtain N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide. The overall yield of this synthesis method is around 60%, and the purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-18(20-10-6-3-7-11-20)25-23(27)17-26(16-19-8-4-2-5-9-19)30(28,29)22-14-12-21(24)13-15-22/h2-15,18H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFJERZIIIDPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)


![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)

![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5133701.png)
![1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5133702.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5133710.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5133719.png)
![methyl N-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5133721.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5133729.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133738.png)